molecular formula C20H30O3 B564470 (1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL CAS No. 337527-10-3

(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL

Cat. No. B564470
M. Wt: 318.457
InChI Key: FTCCXIDYXDLLRK-LCLWPZTBSA-N
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Description

(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL is a natural product found in Larix kaempferi and Pinus yunnanensis with data available.

Scientific Research Applications

Crystal Structure and Synthesis

  • N,N-Dimethyldehydroabietylammonium Chloride Ethanol Monosolvate

    This study focuses on the synthesis of a compound closely related to the query, analyzing its crystal structure and interactions. The dehydroabietyl moiety, a key component, exhibits a conformation with cyclohexane rings in chair and half-chair conformations (Huang, Rao, & Cui, 2013).

  • N-Benzylidenenordehydroabietylamine

    Research on a similar compound, focusing on its synthesis and crystal structure, which includes cyclohexane rings with classic chair and half-chair conformations (Rao, Wu, Song, & Shang, 2009).

Chemical Properties and Applications

  • Dehydroabietic Acid

    A study on dehydroabietic acid, a compound related to the query, discussing its isolation and crystal structure. This research provides insights into the molecular structure and potential applications (Rao, Song, & Shang, 2009).

  • Asymmetric Synthesis of Bicyclic and Tricyclic Polypropanoates

    This research presents methods for the synthesis of complex bicyclic and tricyclic structures, relevant to the query compound. It highlights the synthesis process and potential chemical applications (Marchionni & Vogel, 2001).

Biomedical Research

  • Synthesis of Multifunctional Monomers from Rosin

    Investigates the synthesis of rosin derivatives and their application in enhancing the properties of soybean-oil-based thermosets, demonstrating a practical application in material science (Liu et al., 2017).

  • Novel C-Ring-Hydroxy-Substituted Controlled Deactivation Cannabinergic Analogues

    This study explores the synthesis and pharmacological evaluation of cannabinoid analogues, providing insights into the potential therapeutic uses of similar compounds (Kulkarni et al., 2016).

properties

IUPAC Name

(1R,4aS,9R,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,16-17,21-23H,5,8-9,11-12H2,1-4H3/t16-,17+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCXIDYXDLLRK-LCLWPZTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abieta-8,11,13-triene-7,15,18-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL
Reactant of Route 2
Reactant of Route 2
(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL
Reactant of Route 3
Reactant of Route 3
(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL
Reactant of Route 4
(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL
Reactant of Route 5
(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL
Reactant of Route 6
(1R,4AS,9R,10AR)-1-(Hydroxymethyl)-7-(2-hydroxypropan-2-YL)-1,4A-dimethyl-2,3,4,9,10,10A-hexahydrophenanthren-9-OL

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